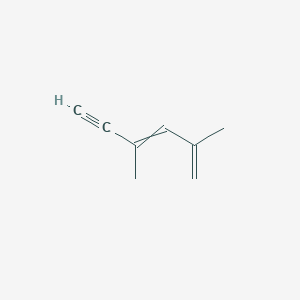![molecular formula C5H6ClNOS B14595148 [(2-Cyanoethyl)sulfanyl]acetyl chloride CAS No. 61404-34-0](/img/structure/B14595148.png)
[(2-Cyanoethyl)sulfanyl]acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Cyanoethyl)sulfanyl]acetyl chloride is an organic compound that features both a cyano group and a sulfanyl group attached to an acetyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)sulfanyl]acetyl chloride typically involves the reaction of 2-cyanoethyl mercaptan with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
CH3COCl+HSCH2CH2CN→CH3COSCH2CH2CN+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Cyanoethyl)sulfanyl]acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
[(2-Cyanoethyl)sulfanyl]acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of [(2-Cyanoethyl)sulfanyl]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group reacts with nucleophiles to form acylated products. The sulfanyl group can participate in redox reactions, and the cyano group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Acetyl Chloride: Lacks the cyano and sulfanyl groups, making it less versatile in certain synthetic applications.
(2-Cyanoethyl)sulfanyl Acetate: Contains an ester group instead of an acetyl chloride group, leading to different reactivity and applications.
(2-Cyanoethyl)sulfanyl Acetamide:
Uniqueness
[(2-Cyanoethyl)sulfanyl]acetyl chloride is unique due to the presence of both a cyano group and a sulfanyl group attached to an acetyl chloride moiety. This combination of functional groups provides a wide range of reactivity and makes it a valuable intermediate in organic synthesis and various research applications.
Propiedades
Número CAS |
61404-34-0 |
|---|---|
Fórmula molecular |
C5H6ClNOS |
Peso molecular |
163.63 g/mol |
Nombre IUPAC |
2-(2-cyanoethylsulfanyl)acetyl chloride |
InChI |
InChI=1S/C5H6ClNOS/c6-5(8)4-9-3-1-2-7/h1,3-4H2 |
Clave InChI |
BNOITJKIBFECAY-UHFFFAOYSA-N |
SMILES canónico |
C(CSCC(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
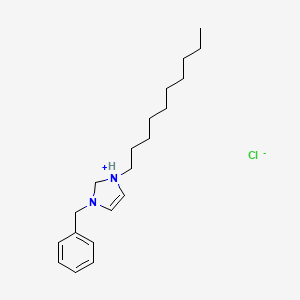
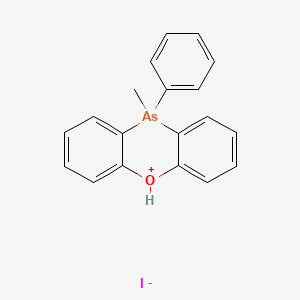
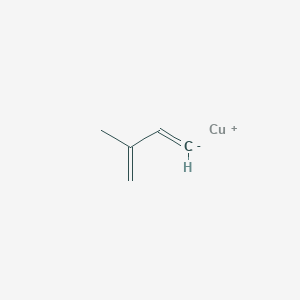
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
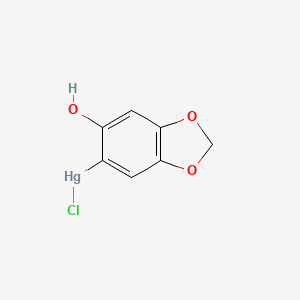
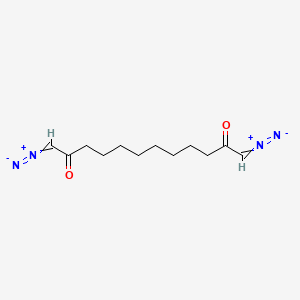

![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
